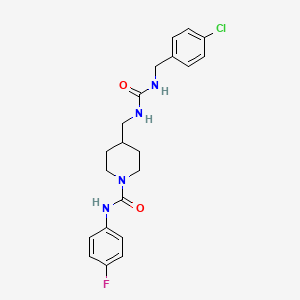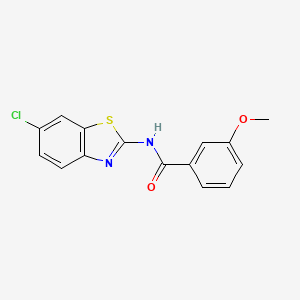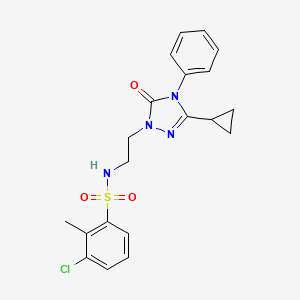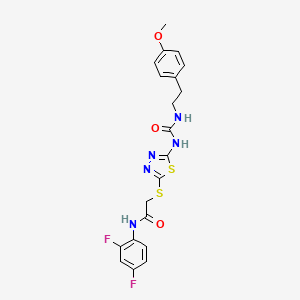
4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit neuroprotective properties and has been investigated for its use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Scientific Research Applications
Synthesis and Evaluation for Antimicrobial and Antiviral Activities
Research has explored the synthesis of urea and thiourea derivatives of piperazine, demonstrating potential biological interest due to their antimicrobial and antiviral activities. A study reported the synthesis of new compounds with promising antiviral and antimicrobial properties, indicating their relevance in the development of new therapeutic agents (R. C. Krishna Reddy et al., 2013).
Role in Cancer Therapy
One area of application is in cancer therapy, where compounds with a similar structure have been investigated for their ability to inhibit Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. For instance, an Aurora kinase inhibitor study discussed a compound capable of inhibiting Aurora A, suggesting its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Exploration in Neurological Disorders
Compounds of this class have also been studied for their potential in treating neurological disorders. For example, specific derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential as therapeutic agents in conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Analgesic Activity Studies
The analgesic activity of related compounds has been another area of focus. A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) explored the structural types of urea-based TRPV1 antagonists for chronic pain relief, aiming to improve pharmacological profiles and reduce side effects (Cunbin Nie et al., 2020).
Application in Drug Metabolism Studies
Additionally, the metabolism and disposition of similar compounds have been studied, providing insights into their pharmacokinetic profiles and potential for use in various therapeutic areas. For example, the disposition and metabolism of SB-649868, an orexin receptor antagonist, were examined to understand its elimination pathways and metabolite formation (C. Renzulli et al., 2011).
properties
IUPAC Name |
4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-17-3-1-15(2-4-17)13-24-20(28)25-14-16-9-11-27(12-10-16)21(29)26-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,26,29)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGZVJFAYGGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)

![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)
![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)


![{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2956906.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)
![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)
